molecular formula C21H38N2O3 B14478239 N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate CAS No. 71288-45-4

N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate

Cat. No.: B14478239
CAS No.: 71288-45-4
M. Wt: 366.5 g/mol
InChI Key: YAGZQVLPMVXLHI-UHFFFAOYSA-N
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Description

N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt microbial cell membranes, making it an effective antiseptic and disinfectant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate typically involves the quaternization of N,N-dimethyldodecylamine with benzyl chloride, followed by the addition of nitric acid to form the nitrate salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

  • Benzododecinium bromide
  • Cetalkonium chloride
  • Benzalkonium chloride

Comparison: N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate is unique in its nitrate form, which provides specific solubility and reactivity characteristics. Compared to benzododecinium bromide and cetalkonium chloride, the nitrate form is more soluble in water and can be used in a wider range of applications. Benzalkonium chloride, while similar in structure, has different antimicrobial properties and is used in different formulations .

Properties

CAS No.

71288-45-4

Molecular Formula

C21H38N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

benzyl-dodecyl-dimethylazanium;nitrate

InChI

InChI=1S/C21H38N.NO3/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;2-1(3)4/h13-15,17-18H,4-12,16,19-20H2,1-3H3;/q+1;-1

InChI Key

YAGZQVLPMVXLHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[N+](=O)([O-])[O-]

Origin of Product

United States

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